2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Description
This compound features a pyridazine core substituted with a 3-methylpyrazole moiety at position 6, linked via an amino group to a phenyl ring. The phenyl group is further functionalized with a methoxy-acetamide chain at position 2.
Properties
IUPAC Name |
2-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-9-10-23(22-12)16-8-7-15(20-21-16)18-13-3-5-14(6-4-13)19-17(24)11-25-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQICFLRKWVNALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target protein and modulate its activity.
Pharmacokinetics
Based on its structure, it is likely to be soluble in polar solvents This could potentially influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without information on its specific targets and mode of action, it is challenging to predict its potential effects.
Biological Activity
2-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group, a pyridazinyl moiety, and an acetamide functional group, which contribute to its unique biological activity. The IUPAC name reflects its intricate structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole and pyridazine moieties can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | Escherichia coli | 62.5 | Disruption of cell wall synthesis |
| Compound C | Pseudomonas aeruginosa | 31.108 | Biofilm disruption |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A study evaluated the effect of a related pyrazole compound on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels upon treatment, highlighting the compound's potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial metabolism and replication.
- Disruption of Biofilm Formation: Similar compounds have shown efficacy in disrupting biofilm formation, which is crucial for the survival of pathogenic bacteria.
- Modulation of Immune Responses: By inhibiting pro-inflammatory cytokines, the compound may modulate immune responses, providing therapeutic benefits in inflammatory conditions.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological activity. For instance, modifications in the pyrazole ring have been shown to enhance antimicrobial potency while reducing cytotoxicity.
Table 2: Structure-Activity Relationship Studies
| Modification | Observed Activity | Comments |
|---|---|---|
| Methyl substitution on pyrazole | Increased potency against Gram-negatives | Enhanced lipophilicity |
| Hydroxyl group addition | Improved solubility | Facilitates cellular uptake |
Comparison with Similar Compounds
Core Heterocyclic Modifications
a. Pyridazine vs. Pyrimidine/Thieno-Pyrimidine Derivatives
- Target Compound: Pyridazine core with pyrazole substitution. Pyridazines are known for moderate polarity and hydrogen-bonding capacity, which may enhance solubility relative to pyrimidines.
- Analog (): Thieno[3,2-d]pyrimidinyl derivatives (e.g., 4a) incorporate a fused thiophene-pyrimidine system. The trifluoromethyl group in 4a enhances metabolic stability and lipophilicity, a feature absent in the target compound .
b. Pyrazole Substituent Variations
- Target Compound : 3-Methylpyrazole at position 6 of pyridazine. Methyl groups typically improve steric shielding and metabolic stability.
- Analog (): 3,4,5-Trimethylpyrazole-substituted pyridazine.
Acetamide Chain Modifications
- Target Compound : Methoxy-acetamide chain at position 4 of the phenyl ring. The methoxy group likely contributes to electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets.
- Analog (): 2-(4-Methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide replaces the methoxy group with a methylphenoxy-thiophene system.
Hybrid Ring Systems
- Analog (): Quinazoline-based derivatives (e.g., 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide) incorporate a propenyl-linked quinazoline core. Quinazolines are prominent in kinase inhibitors (e.g., EGFR inhibitors), suggesting this analog may target oncogenic pathways, unlike the pyridazine-focused target compound .
Hypothesized Pharmacokinetics
- Solubility: The target compound’s pyridazine and methoxy groups may confer better solubility than ’s thieno-pyrimidine analogs.
- Metabolic Stability : Lacking electron-withdrawing groups (e.g., CF₃ in ), the target compound may undergo faster hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
